5-(2-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 2,4-dichlorobenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl and dichlorobenzylidene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. Its anticancer properties could be attributed to its ability to interfere with the function of enzymes involved in cell division.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
- 4-((2,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both chlorophenyl and dichlorobenzylidene groups, which may contribute to its distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
160284-99-1 |
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Molecular Formula |
C15H9Cl3N4S |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-10-6-5-9(13(18)7-10)8-19-22-14(20-21-15(22)23)11-3-1-2-4-12(11)17/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
IAHBOPSLHALGII-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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